Tersigat

bronchodilation FEV1 asthma

Tersigat (oxitropium bromide, also known as Ba 253, Oxivent, Ventilat) is a synthetic quaternary ammonium congener of scopolamine that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. It is formulated exclusively as a metered-dose inhaler (MDI) delivering 100 μg per actuation for the maintenance treatment of bronchial asthma and chronic obstructive pulmonary disease (COPD).

Molecular Formula C19H26BrNO4
Molecular Weight 412.3 g/mol
CAS No. 30286-75-0
Cat. No. B1678059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTersigat
CAS30286-75-0
Synonyms(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide
Ba 253
Ba 253Br
Ba-253
Ba-253Br
oxitropium
oxitropium bromide
oxitropium iodide, (R)-isomer
oxitropium iodide, (S)-isomer
Oxivent
oxytropium bromide
Tersigat
Ventilat
Molecular FormulaC19H26BrNO4
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C19H26NO4.BrH/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12;/h4-8,13-18,21H,3,9-11H2,1-2H3;1H/q+1;/p-1
InChIKeyLCELQERNWLBPSY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tersigat (Oxitropium Bromide CAS 30286-75-0): Inhaled Quaternary Anticholinergic Bronchodilator Procurement Guide


Tersigat (oxitropium bromide, also known as Ba 253, Oxivent, Ventilat) is a synthetic quaternary ammonium congener of scopolamine that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1]. It is formulated exclusively as a metered-dose inhaler (MDI) delivering 100 μg per actuation for the maintenance treatment of bronchial asthma and chronic obstructive pulmonary disease (COPD) [2]. First patented in 1966 and approved for medical use in 1983, Tersigat occupies a distinct intermediate-duration niche within the inhaled anticholinergic class: it provides longer bronchodilation than the short-acting agent ipratropium bromide (~8 h vs. 4–6 h), yet requires more frequent dosing than the once-daily agent tiotropium bromide [3]. Its quaternary ammonium structure limits systemic absorption after inhalation (apparent bioavailability ~12.4%), restricting anticholinergic activity largely to the respiratory tract and minimising central nervous system penetration [4].

Why Ipratropium, Tiotropium, or Oral Theophylline Cannot Simply Replace Tersigat in Scientific Protocols


Inhaled anticholinergic bronchodilators are not interchangeable despite sharing a common muscarinic receptor target. Ipratropium bromide, the most direct in-class analog, exhibits a measurably shorter duration of action (4–6 h vs. ~8 h for oxitropium), a faster onset (75–90 s vs. slower onset for oxitropium), and provides only approximately one-third of the protective effect against methacholine-induced bronchoconstriction at standard doses, as quantified by PD15 FEV1 values [1][2]. Tiotropium bromide, while superior in 24-h trough FEV1 for COPD maintenance, is pharmacokinetically distinct and may not replicate oxitropium's specific utility in nocturnal asthma protocols [3]. Oral theophylline, an alternative class altogether, requires therapeutic drug monitoring, carries a substantially higher adverse event burden, and offers no significant efficacy advantage over inhaled oxitropium in head-to-head nocturnal asthma trials [4]. The quantitative evidence below demonstrates that each substitution would alter experimental or clinical outcomes in measurable, predictable ways.

Tersigat (Oxitropium Bromide) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Superior Acute Bronchodilator Efficacy: Tersigat 200 μg vs. Theophylline 240 mg in Adult Asthma

In a direct head-to-head comparative study of 27 adult asthma patients, Tersigat (oxitropium bromide pressurized aerosol, 200 μg via two puffs) produced a 33% mean increase in FEV1, which was significantly greater than the 20.9% mean increase achieved by intramuscular theophylline at 240 mg in the same patient cohort [1]. This represents a 58% relative improvement in bronchodilator response favoring Tersigat over theophylline at these clinically employed doses.

bronchodilation FEV1 asthma anticholinergic vs. methylxanthine

Extended Duration of Bronchodilation: Tersigat ~8 Hours vs. Ipratropium 4–6 Hours

Multiple authoritative pharmacology reviews consistently report that the duration of bronchodilator action for oxitropium bromide is approximately 5–8 hours, extending to 8–10 hours in controlled overnight studies, compared with 4–6 hours for ipratropium bromide [1][2]. In a double-blind crossover study of 15 patients with stable chronic bronchial obstruction, oxitropium bromide 0.2 mg inhaled at 9:30 p.m. maintained significant overnight bronchodilation through 7:00 a.m. the following day, confirming a duration of at least 9.5 hours in a clinically relevant nocturnal setting [3].

duration of action bronchodilator COPD dosing interval

Three-Fold Greater Protective Potency Against Methacholine Challenge: Tersigat vs. Ipratropium in Bronchial Asthma

In a randomized controlled trial of 44 patients with intermittent bronchial asthma, Tersigat (oxitropium 200 μg by MDI, n = 14) provided a PD15 FEV1 of 1628 ± 955.7 μg methacholine, compared with only 532.2 ± 434.8 μg for ipratropium bromide (40 μg by MDI, n = 14) at 60 minutes post-inhalation (p < 0.0001) [1]. The FEV1% increase at 60 minutes was also significantly higher for oxitropium (6.7 ± 4.83%) than for ipratropium (3.8 ± 1.96%; p < 0.05). Notably, oxitropium and tiotropium (18 μg) demonstrated statistically equivalent protective effects in this model, with oxitropium achieving a PD15 comparable to the longer-acting tiotropium (1595.5 ± 990 μg).

methacholine challenge bronchial hyperresponsiveness PD15 FEV1 anticholinergic potency

Superior Safety Profile: Tersigat 0% vs. Theophylline 27.3% Adverse Event Rate in Nocturnal Asthma

In a placebo-controlled double-blind study comparing Tersigat (oxitropium bromide 400–600 μg/day, n = 12) with slow-release theophylline (300 mg b.i.d., n = 11) for nocturnal asthma, no subjects in the oxitropium group reported any side effects, whereas three of eleven theophylline-treated subjects (27.3%) reported nausea, vomiting, and tremors [1]. Both treatments were equally efficacious in reducing the overnight fall in peak expiratory flow ('morning dipping'). The authors concluded that oxitropium 'is equally potent, safer and does not require the titration of dosage' compared with theophylline.

nocturnal asthma adverse events safety anticholinergic vs. methylxanthine

Stronger and More Persistent Inhibition of Agonist-Induced Airway Resistance: Tersigat vs. Ipratropium and Atropine in Preclinical Model

In artificially ventilated guinea pigs, inhaled oxitropium bromide (Ba253) was directly compared with ipratropium bromide (Sch1000), atropine, and isoproterenol for inhibition of acetylcholine (ACh)-induced airway resistance [1]. Oxitropium 'strongly and persistently inhibited the ACh-induced resistance,' whereas ipratropium 'caused a similar but relatively weaker inhibition.' Atropine and isoproterenol produced 'only a transient inhibition.' Furthermore, oxitropium effectively prevented resistance increases triggered by histamine, serotonin, leukotriene D4, and antigen challenge, with effects and durations that were 'generally weaker and shorter' for the comparator agents. Importantly, repeated inhalation of oxitropium for 7 days produced no tachyphylaxis, whereas isoproterenol showed attenuated suppression with repeated use.

airway resistance guinea pig model acetylcholine challenge preclinical pharmacology

Measurable Additive Bronchodilation When Combined with Formoterol: Tersigat 200 μg Sequentially Adds +3.2 Percentage Points Over Formoterol Alone

In a randomized crossover study of 16 patients with partially reversible stable COPD, the maximal change in FEV1 over baseline was 25.6% for formoterol 24 μg alone versus 28.8% when oxitropium bromide 200 μg was added in sequence (formoterol first, followed by oxitropium 180 min later), representing an incremental gain of +3.2 percentage points [1]. The reverse sequence (oxitropium first, then formoterol) yielded only 20.9%, highlighting that the formoterol→oxitropium sequence is pharmacodynamically optimal. Within the first 180 minutes, oxitropium alone produced an 18.2% maximal FEV1 change, compared with 25.6% for formoterol 24 μg and 21.1% for formoterol 12 μg, confirming a slower onset but meaningful standalone contribution to combination therapy.

combination therapy formoterol COPD additive bronchodilation FEV1

Tersigat (Oxitropium Bromide) Evidence-Backed Procurement Scenarios for Research and Industrial Use


Nocturnal Asthma Clinical Trial Protocols Requiring Overnight Bronchodilator Coverage Without Therapeutic Drug Monitoring

Tersigat is the evidence-preferred inhaled anticholinergic for nocturnal asthma studies where overnight bronchodilation is required. Its 8–10 hour duration of action, confirmed in a double-blind crossover study demonstrating sustained bronchodilation from 9:30 p.m. through 7:00 a.m. [1], eliminates the need for middle-of-night dosing. Compared with oral slow-release theophylline, which demands serum level monitoring and carries a 27.3% adverse event rate including nausea and tremors, Tersigat demonstrates equivalent efficacy in preventing overnight peak flow decline with zero reported side effects in controlled trials [2]. This combination of extended duration, equivalent efficacy, and superior tolerability makes Tersigat the rational choice for nocturnal asthma protocols where theophylline's toxicity profile would confound safety endpoints.

Bronchial Hyperresponsiveness Research Using Methacholine Provocation Models

For investigators studying bronchoprotection using methacholine challenge methodology, Tersigat provides a 3.06-fold greater protective PD15 FEV1 than ipratropium at standard doses (1628 μg vs. 532 μg methacholine; p < 0.0001), while achieving statistical equivalence with tiotropium [1]. This positions Tersigat as the preferred intermediate-duration anticholinergic for bronchial hyperresponsiveness protocols: it matches the protective potency of tiotropium without the latter's 24-hour receptor occupancy that complicates same-day washout and crossover designs. The wider dynamic range between baseline and protected PD15 also enhances assay sensitivity for detecting partial loss of bronchoprotection in mechanistic studies.

Preclinical Respiratory Pharmacology: Multi-Agonist Bronchoconstriction Screening in Guinea Pig Models

Tersigat (Ba253) is uniquely differentiated for preclinical guinea pig airway resistance models based on its demonstrated ability to inhibit bronchoconstriction induced by five distinct agonists: acetylcholine, histamine, serotonin, leukotriene D4, and antigen challenge, with effects that are both stronger and more persistent than ipratropium, atropine, or isoproterenol [1]. The absence of tachyphylaxis after 7-day repeated inhalation distinguishes Tersigat from β2-agonists like isoproterenol, which show attenuated suppression with repeated use. This broad-spectrum, sustained bronchoprotection without tolerance development makes Tersigat the preferred positive control or reference compound for screening novel bronchodilator candidates across multiple bronchoconstrictor pathways.

COPD Dual Bronchodilation Strategy Development: Sequence-Dependent Additivity with Long-Acting β2-Agonists

For pharmaceutical development programs investigating fixed-dose anticholinergic/β2-agonist combinations, Tersigat provides quantifiable, sequence-dependent additive bronchodilation data: the formoterol 24 μg → oxitropium 200 μg sequence yields a maximal FEV1 increase of 28.8%, representing a +3.2 percentage point increment over formoterol alone (25.6%) and a +7.9 point advantage over the reverse administration order (20.9%) [1]. These data establish Tersigat as a valuable intermediate-duration anticholinergic component for exploring the pharmacodynamic principles of dual bronchodilation, particularly the impact of drug administration sequence on overall efficacy—a variable that cannot be studied with once-daily agents whose prolonged receptor occupancy obscures temporal additivity effects.

Quote Request

Request a Quote for Tersigat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.